molecular formula C6H10Cl2N2S2 B1368358 2,5-Diamino-1,4-benzenedithiol Dihydrochloride CAS No. 75464-52-7

2,5-Diamino-1,4-benzenedithiol Dihydrochloride

Cat. No.: B1368358
CAS No.: 75464-52-7
M. Wt: 245.2 g/mol
InChI Key: HVXLKRWRWNFGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diamino-1,4-benzenedithiol dihydrochloride is an organic compound with the molecular formula C6H10Cl2N2S2. It is known for its unique structure, which includes two amino groups and two sulfhydryl groups attached to a benzene ring. This compound is often used as a building block in the synthesis of coordination polymers and metal-organic frameworks due to its multiple bonding sites .

Biochemical Analysis

Biochemical Properties

2,5-Diamino-1,4-benzenedithiol Dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of coordination polymers, where it acts as a bridging ligand . The nature of these interactions often involves the formation of coordination bonds with transition metals, which can influence the structure and function of the resulting complexes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to induce apoptosis, or programmed cell death, in cells exhibiting malignant transformation. This compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research and therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, its interaction with transition metals in coordination polymers can alter the optical and magnetic properties of these materials . Additionally, changes in gene expression have been observed in cells treated with this compound, further elucidating its role in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under dry conditions but may degrade in the presence of moisture and high temperatures . Long-term studies have shown that its impact on cellular function can vary, with some effects becoming more pronounced over extended periods of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may induce beneficial effects such as apoptosis in malignant cells. At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in experimental settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diamino-1,4-benzenedithiol dihydrochloride can be synthesized through a multi-step process starting from p-phenylenediamine. The reaction conditions typically include the use of solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the reactions are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-1,4-benzenedithiol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from substitution reactions .

Mechanism of Action

The mechanism by which 2,5-diamino-1,4-benzenedithiol dihydrochloride exerts its effects involves its ability to coordinate with metal ions through its amino and sulfhydryl groups. This coordination can lead to the formation of stable complexes with unique optical, magnetic, and electronic properties . The molecular targets and pathways involved include metal ions such as Fe, Co, Ni, Cu, and Zn .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diamino-1,4-benzenedithiol dihydrochloride is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions and form stable complexes with various metal ions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,5-diaminobenzene-1,4-dithiol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2.2ClH/c7-3-1-5(9)4(8)2-6(3)10;;/h1-2,9-10H,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXLKRWRWNFGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S)N)S)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562260
Record name 2,5-Diaminobenzene-1,4-dithiol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75464-52-7
Record name 2,5-Diaminobenzene-1,4-dithiol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Diamino-1,4-benzenedithiol Dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diamino-1,4-benzenedithiol Dihydrochloride
Reactant of Route 2
2,5-Diamino-1,4-benzenedithiol Dihydrochloride
Reactant of Route 3
2,5-Diamino-1,4-benzenedithiol Dihydrochloride
Reactant of Route 4
2,5-Diamino-1,4-benzenedithiol Dihydrochloride
Reactant of Route 5
2,5-Diamino-1,4-benzenedithiol Dihydrochloride
Reactant of Route 6
2,5-Diamino-1,4-benzenedithiol Dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.